N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is introduced for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: Similar structure with different substituents.
4,6-Diphenylpyrimidin-2-amine Derivatives: Known for their anticancer properties.
Pyrrolo[2,3-d]pyrimidine Derivatives: Explored for their enzyme inhibitory activities.
Uniqueness
N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
Properties
CAS No. |
917907-39-2 |
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Molecular Formula |
C15H15N3O2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(2,6-dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3O2S/c1-9-7-21-15-12(9)14(16-8-17-15)18-13-10(19-2)5-4-6-11(13)20-3/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
HBAXHKZCBNBTDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
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